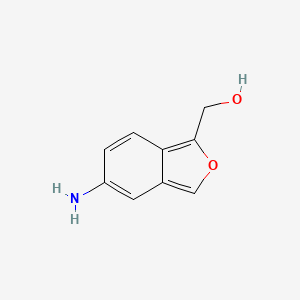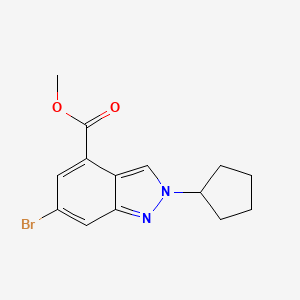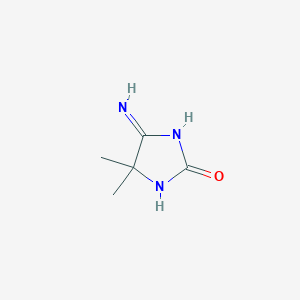![molecular formula C16H13BrF2N2O4 B11821760 N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)
N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-bromo-4,5-difluorophenol with 4-aminophenol to form the intermediate compound, which is then coupled with L-asparagine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学研究应用
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine has several scientific research applications:
作用机制
The compound exerts its effects by selectively inhibiting EAAT2, thereby preventing the reuptake of glutamate into synaptic neurons . This inhibition helps to regulate extracellular glutamate levels, which is crucial for preventing excitotoxicity and neuronal damage . The molecular targets include the EAAT2 transporter, and the pathways involved are primarily related to glutamate signaling .
相似化合物的比较
Similar Compounds
- N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]benzamide
- 2-Bromo-4-fluorophenol
- N-(2-Bromo-4-methylphenyl)-3,5-dichlorobenzamide
Uniqueness
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine is unique due to its high selectivity for EAAT2 over other excitatory amino acid transporters (EAAT1 and EAAT3), making it a valuable tool for studying glutamate regulation and potential therapeutic applications .
属性
分子式 |
C16H13BrF2N2O4 |
|---|---|
分子量 |
415.19 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-13(16(23)24)7-15(20)22/h1-6,13,21H,7H2,(H2,20,22)(H,23,24)/t13-/m0/s1 |
InChI 键 |
VPDUBTYPZIKMMP-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
规范 SMILES |
C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)
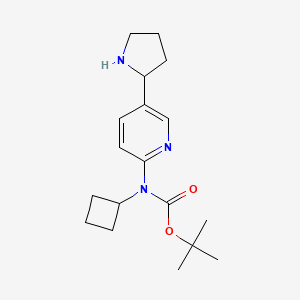
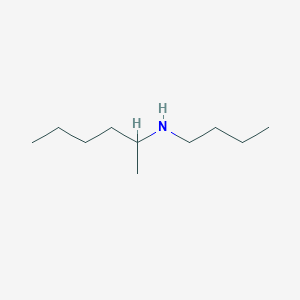

![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)
![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)
